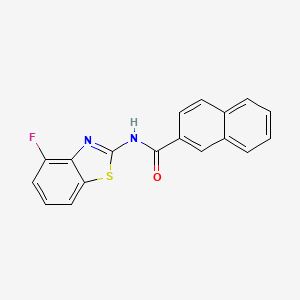![molecular formula C22H22FN3O2 B6507551 N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide CAS No. 941871-82-5](/img/structure/B6507551.png)
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(4-fluorophenyl)ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, a dimethylamino group, and a fluorophenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(4-fluorophenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the dimethylamino group through a substitution reaction. The fluorophenyl group can be attached via a coupling reaction, often using reagents like palladium catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(4-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(4-fluorophenyl)ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. The compound can act as a photoinitiator, absorbing light and generating reactive species that initiate polymerization reactions. The molecular pathways involved include the generation of free radicals or cations that propagate the polymerization process .
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Another naphthalene derivative with similar photoinitiating properties.
N-[2-(dimethylamino)ethyl]acrylamide: A compound with a similar dimethylamino group but different applications in polymer chemistry.
Uniqueness
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(4-fluorophenyl)ethanediamide is unique due to its combination of a naphthalene ring, dimethylamino group, and fluorophenyl group. This unique structure imparts specific photophysical and chemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-26(2)20(19-9-5-7-15-6-3-4-8-18(15)19)14-24-21(27)22(28)25-17-12-10-16(23)11-13-17/h3-13,20H,14H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGXBVDVIXDHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)F)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(4-methylphenyl)methyl]-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6507470.png)
![N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6507472.png)
![ethyl 6-methyl-2-oxo-4-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6507480.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide](/img/structure/B6507487.png)
![N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(2-nitrophenyl)ethanediamide](/img/structure/B6507488.png)
![N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide](/img/structure/B6507496.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B6507503.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B6507524.png)
![N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6507529.png)
![N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6507543.png)

![N'-cyclohexyl-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B6507557.png)
![N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6507560.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B6507568.png)
